2-Methoxyquinoxaline
Overview
Description
2-Methoxyquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈N₂O. It is a derivative of quinoxaline, where a methoxy group is substituted at the second position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Another method involves the cyclization of 2-nitroaniline with glyoxal in the presence of a base, followed by methylation of the resulting quinoxaline derivative using dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of transition-metal-free catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction of the nitro group in quinoxaline derivatives can yield aminoquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2-Methoxyquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxyquinoxaline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, quinoxaline derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy group at the second position can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
2-Methoxyquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Chloroquinoxaline: Similar in structure but with a chlorine atom instead of a methoxy group. It exhibits different reactivity and pharmacological properties.
2-Methylquinoxaline: Contains a methyl group at the second position, leading to variations in its chemical behavior and applications.
2-Nitroquinoxaline:
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its electronic properties, making it suitable for specific applications in medicinal chemistry and material science .
Biological Activity
2-Methoxyquinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Quinoxaline Derivatives
Quinoxaline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological properties .
The biological activities of this compound can be attributed to several mechanisms:
- CB2 Receptor Agonism : Recent studies have shown that quinoxaline derivatives can act as partial agonists for the cannabinoid type 2 (CB2) receptor. This interaction is linked to therapeutic effects such as pain relief and anti-inflammatory actions .
- Anticancer Activity : Quinoxaline derivatives have demonstrated significant anticancer properties, with some compounds exhibiting low IC50 values against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines .
- Antimicrobial Properties : The quinoxaline scaffold is also associated with antibacterial and antifungal activities. Compounds derived from quinoxaline have been tested against various pathogens, showing promising results in inhibiting microbial growth .
Biological Activity Data Table
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various quinoxaline derivatives, this compound was found to exhibit significant cytotoxicity against cancer cell lines. The study highlighted that modifications on the quinoxaline ring could enhance its efficacy. The most potent derivatives were identified as potential candidates for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .
Research Findings
Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of this compound. Researchers are encouraged to synthesize new derivatives and evaluate their biological activities systematically. The findings suggest that modifying the methoxy group or introducing additional functional groups could lead to compounds with enhanced therapeutic profiles .
Properties
IUPAC Name |
2-methoxyquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXABXIZQPAJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303427 | |
Record name | 2-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39209-88-6 | |
Record name | NSC521694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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